![molecular formula C20H14ClN7OS B2696731 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1005971-71-0](/img/structure/B2696731.png)
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H14ClN7OS and its molecular weight is 435.89. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Tandem Transformations and Synthesis Routes
Research has focused on the novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives, leading to the synthesis of new compounds with potential biological activities. For example, Pokhodylo et al. (2010) explored transformations in Gewald thiophenes, resulting in derivatives that could be precursors for further pharmacological studies (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Antimicrobial and Anticancer Applications
The compound's derivatives have been evaluated for antimicrobial and anticancer activities. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives showing significant antimicrobial and higher anticancer activity than the reference drug, doxorubicin, indicating the potential of these compounds in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant and Antitumor Activities
Further investigations into thiophene derivatives have unveiled their potential as antioxidant and antitumor agents. Abu‐Hashem, El-Shehry, and Badria (2010) synthesized novel thiophene derivatives displaying significant antitumor and antioxidant properties, highlighting the therapeutic potential of these compounds (Abu‐Hashem, El-Shehry, & Badria, 2010).
Anti-5-Lipoxygenase Agents and Anticancer Properties
Rahmouni et al. (2016) developed pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, signifying the versatility of thiophene-based compounds in addressing different therapeutic targets (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Synthesis Techniques and Potential Biological Agents
Akbari et al. (2008) synthesized new tetrahydropyrimidine derivatives and evaluated their antimicrobial activities, showing the potential of these compounds as new biological agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7OS/c1-12-8-17(25-20(29)16-6-3-7-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-5-2-4-13(21)9-14/h2-11H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQQGROTLLEGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

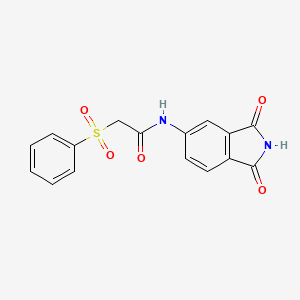
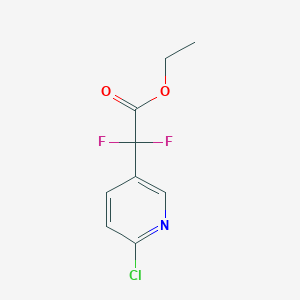
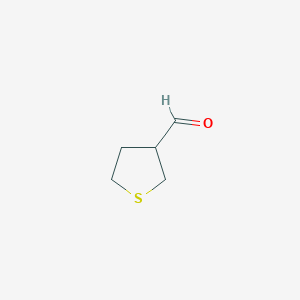
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2696654.png)
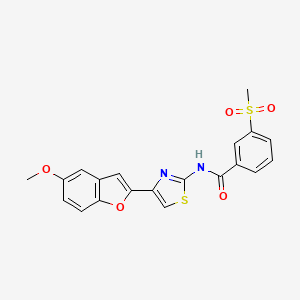
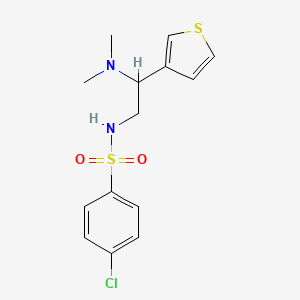


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696661.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2696664.png)
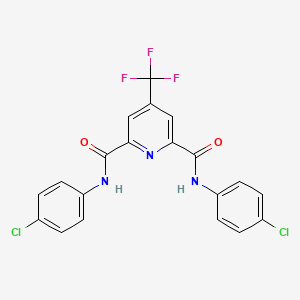
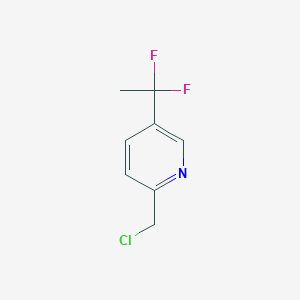

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2696669.png)